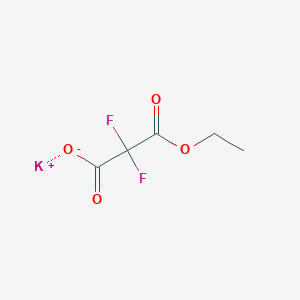

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate

Description

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is an organic compound with the molecular formula C5H6F2O4K It is a potassium salt of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid

Properties

IUPAC Name |

potassium;3-ethoxy-2,2-difluoro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4.K/c1-2-11-4(10)5(6,7)3(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAINJLFRHOHFLO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)[O-])(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795307-95-8 | |

| Record name | potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C5H6F2O4+KOH→C5H6F2O4K+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethylene group.

Decarboxylation Reactions: It can undergo decarboxylation to form difluoroenolates, which are useful intermediates in organic synthesis.

Aldol Reactions: The compound can participate in aldol reactions, forming carbon-carbon bonds with various carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Decarboxylation: Reagents such as Yb(OTf)3 can be used to promote decarboxylation, often in the presence of a suitable solvent like DMSO.

Aldol Reactions: These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products

Substitution Reactions: Products include substituted derivatives of the original compound.

Decarboxylation: Major products include difluoroenolates.

Aldol Reactions: Products include β-hydroxy carbonyl compounds.

Scientific Research Applications

Chemistry

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is primarily used as an intermediate in the synthesis of fluorinated compounds. These compounds are significant in medicinal chemistry and materials science due to their enhanced biological activity and stability.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Can replace fluorine atoms with other functional groups. |

| Enzyme Inhibition | Acts as a competitive inhibitor of succinate dehydrogenase. |

| Synthesis of Fluorinated Compounds | Used to synthesize various fluorinated derivatives for drug development. |

Biology

In biological research, this compound is studied for its potential to inhibit specific enzymes, particularly succinate dehydrogenase. Such inhibition can affect metabolic pathways, making it a candidate for exploring metabolic diseases.

Case Study: Enzyme Inhibition

Research has indicated that this compound can significantly inhibit succinate dehydrogenase activity in vitro. This inhibition could lead to altered cellular respiration and energy production pathways.

Medicine

The therapeutic potential of this compound is being investigated in drug development:

Potential Therapeutic Applications:

- GABAB Agonists : Compounds derived from this salt are explored for their potential role as GABAB receptor agonists, which may have implications in treating neurological disorders.

Table 2: Therapeutic Potential Exploration

| Application Area | Description |

|---|---|

| Neurology | Investigated as a GABAB receptor agonist for potential treatment of epilepsy and anxiety disorders. |

| Cancer Research | Studied for its effects on cancer cell lines to assess cytotoxicity and proliferation inhibition. |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

Uses in Industry:

- Specialty Chemicals : Acts as a building block for complex molecules used in various industrial processes.

Table 3: Industrial Applications

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of advanced materials with unique properties. |

| Agrochemicals | Potentially involved in developing new agrochemical products for crop protection. |

Mechanism of Action

The mechanism of action of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylene group enhances its reactivity, allowing it to participate in a wide range of transformations. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2,2-difluoro-3-oxopropanoate: A precursor in the synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate.

Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but lacks the difluoromethylene group.

Ethyl potassium malonate: Another potassium salt with similar reactivity but different applications.

Uniqueness

This compound is unique due to the presence of the difluoromethylene group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.

Biological Activity

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is a fluorinated organic compound that has garnered interest in various fields of research, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of ethoxy and difluoro groups, enhances its interaction with biological targets, making it a subject of investigation for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.17 g/mol. The compound's structure allows for significant biological activity due to the electronegativity of fluorine atoms, which can influence binding affinities to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The fluorine atoms enhance the compound's binding affinity to specific enzymes, potentially modulating their activity.

- Receptor Modulation : The ethoxy group contributes to the compound's solubility and bioavailability, which is crucial for effective receptor binding.

- Biochemical Probing : Its unique structure makes it a valuable biochemical probe for studying enzyme kinetics and receptor interactions.

Biological Activity Summary

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against certain bacterial strains, influencing growth rates. |

| Antitumor | Preliminary studies suggest cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb), demonstrating significant reduction in bacterial load in infected models compared to standard treatments. This suggests potential as an adjunct therapy in tuberculosis treatment.

- Antitumor Effects : In vitro assays revealed that this compound showed cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Enzyme Inhibition Studies : Research focused on the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. The compound demonstrated competitive inhibition with a calculated value indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Fluorine Atoms | Biological Activity |

|---|---|---|

| Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate | 2 | Moderate antimicrobial activity |

| Potassium 3-methoxy-2,2-difluoro-3-oxopropanoate | 2 | Limited antitumor effects |

| Potassium 3-fluoro-2,2-difluoro-3-oxopropanoate | 1 | Weak enzyme inhibition |

The presence of two fluorine atoms in this compound significantly enhances its reactivity and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed carbonylation of difluoroalkyl bromides with arylboronic acids, as demonstrated in analogous difluoro-ester syntheses . Optimization involves adjusting catalyst loading (e.g., NiCl₂·dme at 5-10 mol%), temperature (80-100°C), and solvent polarity (DMF or THF). Purity is enhanced via recrystallization from ethanol-water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹⁹F NMR : Two distinct doublets for the geminal difluoro group (δ ≈ -110 to -120 ppm, J ≈ 250-300 Hz) .

- ¹H NMR : Ethoxy group signals at δ 1.2-1.4 ppm (triplet, CH₃) and δ 4.1-4.3 ppm (quartet, CH₂), with the keto-oxygen deshielding adjacent protons .

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (keto) .

- HRMS : Molecular ion [M+H]⁺ at m/z 179.08 (C₈H₁₂F₂O₃K requires 179.06) .

Q. How does the potassium counterion influence the solubility and reactivity of this compound compared to its ethyl ester analogs?

- Methodological Answer : The potassium salt improves aqueous solubility (critical for biological assays) due to ionic dissociation, whereas ethyl esters are lipid-soluble. Reactivity shifts are observed in nucleophilic substitutions: the enolate form (stabilized by K⁺) enhances α-fluorine substitution in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the electron-withdrawing effect of fluorine atoms, lowering the LUMO energy at the α-carbon and favoring SN2 pathways. Solvent effects (e.g., PCM for DMSO) refine activation energy predictions . Validate models with kinetic isotope effects (KIEs) and Hammett plots using substituted nucleophiles.

Q. What strategies resolve contradictions in kinetic data when using this compound in multi-step syntheses (e.g., competing hydrolysis vs. substitution)?

- Methodological Answer :

- Variable Control : Maintain anhydrous conditions (molecular sieves) to minimize hydrolysis .

- In-situ Monitoring : Use ReactIR to track intermediate formation (e.g., enolate vs. hydrolyzed acid).

- Statistical Design : Apply a Box-Behnken model to isolate temperature, solvent, and nucleophile concentration effects .

Q. What role does this compound play as a fluorinated building block in medicinal chemistry, particularly for introducing difluoro motifs into bioactive molecules?

- Methodological Answer : The difluoro-keto moiety mimics carboxylic acid isosteres, improving metabolic stability in drug candidates. For example, it is used to synthesize fluorinated β-keto esters for kinase inhibitors . Coupling with arylboronic acids (via Suzuki-Miyaura) introduces aromatic diversity while retaining fluorine’s electronegative effects .

Experimental Design & Data Analysis

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 4°C, 25°C (60% RH), and 40°C for 4 weeks. Monitor degradation via HPLC and ¹⁹F NMR .

- Degradation Kinetics : Fit data to a first-order model (ln[C] vs. time) to calculate half-life. Use Arrhenius plots to predict shelf life at lower temperatures .

Q. What advanced mass spectrometry techniques (e.g., MS/MS, ion mobility) elucidate fragmentation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.